molecular formula C21H40 B14356517 1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane CAS No. 91526-03-3

1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane

Cat. No.: B14356517
CAS No.: 91526-03-3
M. Wt: 292.5 g/mol
InChI Key: ZVOYQDDSZSBNTP-UHFFFAOYSA-N
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Description

1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes an ethyl group and a pentylcyclohexyl group attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclohexane derivatives. The reaction conditions often include the use of strong bases and alkyl halides to introduce the ethyl and pentylcyclohexyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), halogenated compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane has various applications in scientific research:

    Chemistry: Used as a model compound to study cycloalkane reactions and mechanisms.

    Biology: Investigated for its potential effects on biological membranes and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler cycloalkane with a single ring structure.

    Methylcyclohexane: Contains a methyl group attached to the cyclohexane ring.

    Ethylcyclohexane: Similar to 1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane but lacks the pentylcyclohexyl group.

Uniqueness

This compound is unique due to its complex structure, which includes both ethyl and pentylcyclohexyl groups

Properties

CAS No.

91526-03-3

Molecular Formula

C21H40

Molecular Weight

292.5 g/mol

IUPAC Name

1-ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane

InChI

InChI=1S/C21H40/c1-3-5-6-7-19-12-14-21(15-13-19)17-16-20-10-8-18(4-2)9-11-20/h18-21H,3-17H2,1-2H3

InChI Key

ZVOYQDDSZSBNTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)CCC2CCC(CC2)CC

Origin of Product

United States

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